molecular formula C21H26O6 B3587568 2-ethoxyphenyl 3,4,5-triethoxybenzoate

2-ethoxyphenyl 3,4,5-triethoxybenzoate

Cat. No.: B3587568
M. Wt: 374.4 g/mol
InChI Key: FKMHRKNSQXDAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyphenyl 3,4,5-triethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyphenyl group and a triethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyphenyl 3,4,5-triethoxybenzoate typically involves the esterification reaction between 2-ethoxyphenol and 3,4,5-triethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 2-ethoxyphenyl 3,4,5-triethoxybenzoic acid.

    Reduction: Formation of 2-ethoxyphenyl 3,4,5-triethoxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-Ethoxyphenyl 3,4,5-triethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of esterases and their role in hydrolyzing ester bonds.

    Industry: Used in the production of specialty chemicals and as a component in certain polymer formulations.

Mechanism of Action

The mechanism of action of 2-ethoxyphenyl 3,4,5-triethoxybenzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, releasing the corresponding alcohol and acid. This hydrolysis can occur in biological systems, making the compound a potential prodrug. The molecular targets and pathways involved include the interaction with esterases and subsequent release of active metabolites.

Comparison with Similar Compounds

  • 2-Methoxyphenyl 3,4,5-trimethoxybenzoate
  • 2-Propoxyphenyl 3,4,5-tripropoxybenzoate
  • 2-Butoxyphenyl 3,4,5-tributoxybenzoate

Comparison: 2-Ethoxyphenyl 3,4,5-triethoxybenzoate is unique due to its specific ethoxy groups, which influence its reactivity and solubility. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy derivative may exhibit different hydrolysis rates and interaction with biological targets. The presence of ethoxy groups can also affect the compound’s physical properties, such as boiling point and solubility in organic solvents.

Properties

IUPAC Name

(2-ethoxyphenyl) 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-5-23-16-11-9-10-12-17(16)27-21(22)15-13-18(24-6-2)20(26-8-4)19(14-15)25-7-3/h9-14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMHRKNSQXDAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxyphenyl 3,4,5-triethoxybenzoate
Reactant of Route 2
Reactant of Route 2
2-ethoxyphenyl 3,4,5-triethoxybenzoate
Reactant of Route 3
Reactant of Route 3
2-ethoxyphenyl 3,4,5-triethoxybenzoate
Reactant of Route 4
Reactant of Route 4
2-ethoxyphenyl 3,4,5-triethoxybenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-ethoxyphenyl 3,4,5-triethoxybenzoate
Reactant of Route 6
Reactant of Route 6
2-ethoxyphenyl 3,4,5-triethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.